molecular formula C11H14N2O3 B177130 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid CAS No. 167641-00-1

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid

Cat. No.: B177130
CAS No.: 167641-00-1
M. Wt: 222.24 g/mol
InChI Key: LEEDHDRNTSZWCH-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of isonicotinic acid, where a hydroxy-piperidinyl group is attached to the 2-position of the isonicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-hydroxy-1-piperidine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is usually heated under reflux to ensure complete reaction, followed by purification steps such as recrystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce amines or alcohols, and substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid include:

Uniqueness

This compound is unique due to the presence of the hydroxy-piperidinyl group, which imparts distinct chemical and biological properties compared to its isomers and other derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEDHDRNTSZWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626361
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167641-00-1
Record name 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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